molecular formula C17H11Cl2FN2O3 B2878928 1-[(2,4-Dichlorophenyl)methyl]-3-[(4-fluorophenyl)methyl]imidazolidine-2,4,5-trione CAS No. 341966-52-7

1-[(2,4-Dichlorophenyl)methyl]-3-[(4-fluorophenyl)methyl]imidazolidine-2,4,5-trione

Cat. No.: B2878928
CAS No.: 341966-52-7
M. Wt: 381.18
InChI Key: CKKBNNAWHZHHRR-UHFFFAOYSA-N
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Description

This compound is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It also contains dichlorophenyl and fluorophenyl groups. The CAS number of this compound is 341966-52-7 .


Synthesis Analysis

While specific synthesis methods for this compound are not available, imidazole derivatives are often synthesized from glyoxal and ammonia .


Molecular Structure Analysis

The molecular formula of this compound is C17H11Cl2FN2O3 . It contains an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms .


Chemical Reactions Analysis

Imidazole derivatives show a broad range of chemical and biological properties . They are known to participate in various chemical reactions due to the presence of the imidazole ring.

Scientific Research Applications

Synthesis and Biological Activity

  • Novel quinazolinone derivatives, including compounds with imidazolidine skeletons, have been synthesized and evaluated for anti-inflammatory and analgesic activities, indicating a potential for drug development in these areas (Farag et al., 2012).
  • A study on the synthesis and structure of imidazoline derivatives highlighted their pharmacological potential, especially regarding central nervous system activities such as antinociceptive and serotonergic effects (Matosiuk et al., 2005).
  • Research into N-heterocyclic carbene precursors with imidazolidine-4,5-dione skeletons explored their stability, structure, and electron delocalization effects, contributing to the understanding of their reactivity and potential as ligands in catalysis (Hobbs et al., 2010).

Antimicrobial Applications

  • A comparative study on the antimicrobial activity of 4-thiazolidinones with chloro and fluoro groups revealed their effectiveness against various bacterial strains, underscoring the influence of halogenation on antibacterial properties (Chawla et al., 2012).
  • Imidazole analogues of fluoxetine demonstrated potent anti-Candida activity, offering a new class of antifungal agents with enhanced activity compared to existing treatments (Silvestri et al., 2004).

Chemotherapy and Disease Treatment

  • The development of novel metal-based compounds, including imidazole derivatives, for chemotherapy against tropical diseases, presents a promising avenue for the treatment of infections like Trypanosomiasis (Navarro et al., 2000).
  • Synthesis and characterization of imidazolidine and imidazo[2,1-c][1,2,4]triazole derivatives explored their potential as antibacterial agents, suggesting applications in combating bacterial infections (Sztanke et al., 2006).

Properties

IUPAC Name

1-[(2,4-dichlorophenyl)methyl]-3-[(4-fluorophenyl)methyl]imidazolidine-2,4,5-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11Cl2FN2O3/c18-12-4-3-11(14(19)7-12)9-22-16(24)15(23)21(17(22)25)8-10-1-5-13(20)6-2-10/h1-7H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKKBNNAWHZHHRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C(=O)C(=O)N(C2=O)CC3=C(C=C(C=C3)Cl)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11Cl2FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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